![molecular formula C14H21NOS B4962843 (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine](/img/structure/B4962843.png)
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is chemically similar to ketamine and phencyclidine (PCP). It was first synthesized in 2010 and has gained popularity in the research community due to its unique pharmacological properties.
作用機序
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine acts as a non-competitive antagonist of the NMDA receptor, which results in a dissociative state. (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine also inhibits the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine produces a range of biochemical and physiological effects, including altered perception, dissociation, and euphoria. It can also cause sedation, ataxia, and hallucinations. (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has been found to have a longer duration of action than ketamine, with effects lasting up to 6-8 hours.
実験室実験の利点と制限
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has several advantages for use in lab experiments, including its high potency and unique pharmacological profile. However, (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine is a relatively new drug and there is still limited information available on its long-term effects and potential toxicity. It is important to use caution when handling and administering (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine in lab experiments.
将来の方向性
There are several potential future directions for research on (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, including its potential as a treatment for depression and anxiety disorders. Further studies are also needed to determine the long-term effects and potential toxicity of (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine. Additionally, research is needed to explore the potential use of (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine in combination with other drugs for therapeutic purposes.
In conclusion, (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine is a dissociative anesthetic drug that has gained popularity in the research community due to its unique pharmacological properties. It has been studied for its potential use in treating depression and anxiety disorders and has several advantages for use in lab experiments. However, caution is needed when handling and administering (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine, and further research is needed to determine its long-term effects and potential toxicity.
合成法
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine is synthesized by the reaction of 3-methylthiophenol with 2-bromo-2-methoxycyclohexanone in the presence of a strong base. The resulting compound is then reduced with lithium aluminum hydride to produce (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine.
科学的研究の応用
(2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has been used in various scientific research studies, including pharmacological and toxicological research. It has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays an important role in learning and memory. (2-methoxycyclohexyl)[3-(methylthio)phenyl]amine has also been studied for its potential use in treating depression and anxiety disorders.
特性
IUPAC Name |
N-(2-methoxycyclohexyl)-3-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-16-14-9-4-3-8-13(14)15-11-6-5-7-12(10-11)17-2/h5-7,10,13-15H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMZFSOQTMGWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxycyclohexyl)-3-methylsulfanylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

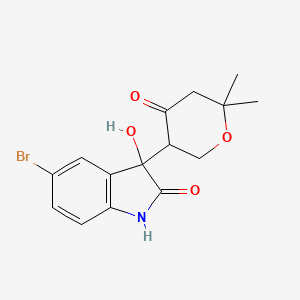
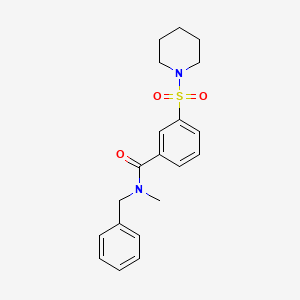
![N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
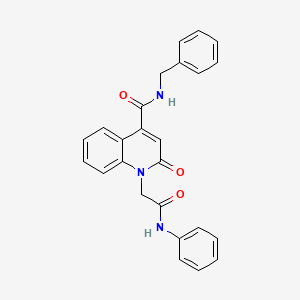
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)
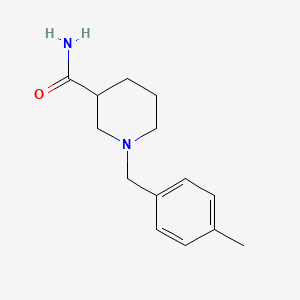
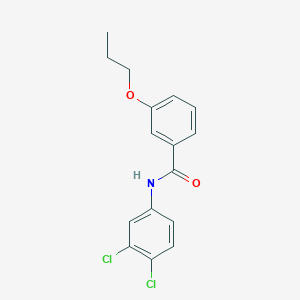

![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4962861.png)
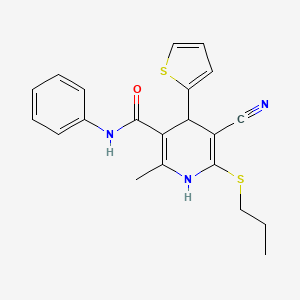
![6-[(4-cyclopentyl-1-piperazinyl)carbonyl]-2-(4-methoxybenzyl)-1,3-benzoxazole](/img/structure/B4962869.png)